1-ethynyl-2,2,6-trimethylcyclohexanol
Description
1-Ethynyl-2,2,6-trimethylcyclohexanol (CAS: 41613-59-6) is a substituted cyclohexanol derivative with the molecular formula C₁₁H₁₈O . Its structure features a cyclohexane ring substituted with three methyl groups (at positions 2, 2, and 6), a hydroxyl group, and an ethynyl (acetylene) group at position 1. This compound exists as a mixture of (E) and (Z) stereoisomers, as noted in supplier data . It is synthesized via Grignard or organolithium reactions using ketones as precursors, a method shared with structurally related odorants like 1-ethyl-2,2,6-trimethylcyclohexanol .
The compound is primarily used in flavor and fragrance industries due to its earthy, geosmin-like aroma, which enhances foodstuffs (e.g., baked potatoes, beetroot) and contributes woody notes to perfumes . Its ethynyl group distinguishes it from simpler alkyl-substituted analogs, offering unique stability and olfactory potency.
Properties
IUPAC Name |
1-ethynyl-2,2,6-trimethylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-5-11(12)9(2)7-6-8-10(11,3)4/h1,9,12H,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQOQXUYGRGYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1(C#C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26005-41-4 | |
| Record name | Cyclohexanol, 1-ethynyl-2,2,6-trimethyl-, (1R,6S)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026005414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 1-ethynyl-2,2,6-trimethyl-, (1R,6S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-1-ethynyl-2,2,6-trimethylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-2,2,6-trimethylcyclohexanol typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone followed by the introduction of ethynyl and trimethyl groups under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible.
Chemical Reactions Analysis
Types of Reactions
1-ethynyl-2,2,6-trimethylcyclohexanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve nucleophilic or electrophilic reagents, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
1-ethynyl-2,2,6-trimethylcyclohexanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethynyl-2,2,6-trimethylcyclohexanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate biological pathways, leading to various effects. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to understand its mechanism fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Olfactory Properties
- This compound: Exhibits a potent earthy aroma at concentrations as low as 0.05–0.15 ppm in food matrices, enhancing "baked potato-like" flavors . Its ethynyl group likely enhances binding to olfactory receptors, providing a longer-lasting effect compared to ethyl or methyl analogs .
- 1-Ethyl-2,2,6-trimethylcyclohexanol: Shares geosmin-like odor but requires higher concentrations (1–10 ppm) for comparable effects, indicating lower potency .
- 1,2,2,6-Tetramethylcyclohexanol: Produces a similar musty odor but lacks the ethynyl group’s stability, leading to faster aroma degradation in formulations .
Research Findings and Data
Odor Thresholds
| Compound | Odor Threshold (ppm) | Matrix | Reference |
|---|---|---|---|
| This compound | 0.05–0.15 | Food (potato) | |
| 1-Ethyl-2,2,6-trimethylcyclohexanol | 1–10 | Synthetic models | |
| Geosmin | 0.01 | Water |
Stability in Formulations
Q & A
Q. What synthetic methodologies are effective for preparing 1-ethynyl-2,2,6-trimethylcyclohexanol, and how can reaction conditions be optimized?
The compound can be synthesized via cyclotrimerization of terminal alkynes under solvent-free conditions using acid catalysts like p-TsOH·H₂O, achieving yields >80% (Table 2, entries 14–16) . Optimization involves controlling steric hindrance from substituents (e.g., methyl groups at positions 2 and 6), which may reduce reactivity. Reaction monitoring via GC-MS or NMR is critical to track intermediate formation. For scalability, solvent-free protocols minimize purification challenges and improve atom economy .
Q. How can structural characterization of this compound be systematically performed?
Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify proton environments (e.g., ethynyl proton at δ ~2.5 ppm, cyclohexanol hydroxyl at δ ~1.5 ppm).
- IR Spectroscopy : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z calculated for C₁₁H₁₆O: 164.12).
Cross-reference with databases like NIST Chemistry WebBook for analogous cyclohexanol derivatives .
Q. What role does steric hindrance play in the compound’s application as a fragrance enhancer?
The 2,2,6-trimethyl substitution creates steric bulk, stabilizing the compound’s conformation and prolonging its release in perfume matrices. This enhances woody fragrance profiles by slowing volatility . To validate, compare gas chromatography–olfactometry (GC-O) data of the compound with less hindered analogs (e.g., 1-ethynylcyclohexanol) to quantify odor intensity and persistence .
Advanced Research Questions
Q. How do electronic and steric effects influence the compound’s reactivity in cyclotrimerization reactions?
The ethynyl group’s electron-deficient nature facilitates alkyne trimerization, but steric hindrance from 2,2,6-trimethyl groups can limit regioselectivity. Computational studies (DFT) can model transition states to predict preferred pathways (e.g., 1,3,5- vs. 1,2,4-trisubstituted products). Experimentally, substitute methyl groups with bulkier tert-butyl groups to amplify steric effects and analyze product distribution via HPLC .
Q. How should researchers resolve contradictions in spectroscopic data for this compound?
If NMR signals overlap (e.g., methyl protons), employ advanced techniques:
Q. What computational approaches are suitable for predicting the compound’s interactions in host-guest systems (e.g., fragrance carriers)?
- Molecular Docking : Simulate binding to cyclodextrin or silica matrices to assess encapsulation efficiency.
- Molecular Dynamics (MD) : Model diffusion rates in solvent matrices to optimize release kinetics.
Validate predictions with experimental data (e.g., UV-Vis titration for binding constants) .
Methodological Notes
- Data Interpretation : Use statistical tools (e.g., ANOVA) to compare synthetic yields under varying conditions .
- Safety : Refer to SDS guidelines for handling alkynols (e.g., skin/eye protection, ventilation) .
- Ethics : Disclose computational parameters (e.g., basis sets, force fields) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
